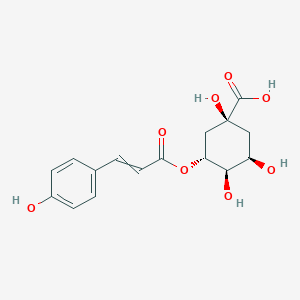

5-p-Coumaroylquinic acid

Description

Contextualization within Hydroxycinnamic Acid Derivatives

5-p-Coumaroylquinic acid belongs to the broad class of hydroxycinnamic acid derivatives, which are characterized by a C6-C3 carbon skeleton. Specifically, it is an ester formed between p-coumaric acid and quinic acid. units.it This structure places it within the family of chlorogenic acids, a group of esters of quinic acid and various trans-cinnamic acids like caffeic, ferulic, and p-coumaric acid. qmul.ac.ukresearchgate.net

The nomenclature of these compounds can be complex due to the multiple hydroxyl groups on the quinic acid moiety available for esterification, leading to various isomers. qmul.ac.uk this compound specifies that the p-coumaroyl group is attached at the 5-position of the quinic acid ring. sigmaaldrich.com It is structurally similar to other chlorogenic acids, such as 5-O-caffeoylquinic acid (the most common chlorogenic acid), with the primary difference being the nature of the acyl group. rsc.org This structural relationship is fundamental to understanding its biochemical pathways and biological activities in comparison to other related compounds.

Significance in Plant Secondary Metabolism Research

As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development, but it plays a crucial role in the plant's interaction with its environment. qmul.ac.uk These compounds are integral to the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant natural products. mdpi.com

The synthesis of this compound is a key step in the biosynthesis of other more complex chlorogenic acids. It is formed through the enzymatic action of hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT), which catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to quinic acid. rsc.orgontosight.ai This compound can then be further metabolized, for instance, through hydroxylation by p-coumaroyl-3'-hydroxylase (C3'H) to produce 5-O-caffeoylquinic acid. rsc.org

The presence and concentration of this compound and other chlorogenic acids in plants can be influenced by various factors, including genetic makeup, developmental stage, and environmental stresses such as pathogen attack or UV radiation. qmul.ac.uk Consequently, the study of this compound provides valuable insights into plant defense mechanisms and responses to environmental cues.

Overview of Academic Research Trajectories

Academic research on this compound has followed several key trajectories. A significant portion of research has focused on its natural occurrence and distribution across the plant kingdom. It has been identified in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables. ontosight.aifoodb.cahmdb.ca For instance, it has been detected in hawthorn (Crataegus monogyna) cell suspension cultures and is considered a potential biomarker for the consumption of foods like wild leek, brussel sprouts, and lemon grass. foodb.canih.gov

Another major area of investigation has been its chemical synthesis and characterization. Researchers have developed methods for synthesizing various isomers of p-coumaroylquinic acid to facilitate their identification in natural sources and to enable further biological testing. qmul.ac.ukresearchgate.net These synthetic studies have also shed light on the chemical stability and interconversion of these isomers. qmul.ac.uk

Furthermore, a growing body of research is dedicated to elucidating the biological activities of this compound. Studies have explored its antioxidant and anti-inflammatory properties. sigmaaldrich.comontosight.ai Its potential as an antiviral agent, particularly against the hepatitis B virus, has also been a subject of investigation. medchemexpress.comabmole.com This research is often comparative, examining how its activity profiles differ from other related hydroxycinnamic acid derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O8 |

|---|---|

Molecular Weight |

338.31 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/t11-,12-,14-,16+/m1/s1 |

InChI Key |

BMRSEYFENKXDIS-NCZKRNLISA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |

Synonyms |

5-p-coumaroylquinic acid 5-pCoQA |

Origin of Product |

United States |

Occurrence and Natural Distribution in Biological Systems

Plant Kingdom Distribution

The occurrence of 5-p-Coumaroylquinic acid and its isomers is a subject of extensive research, revealing its presence in numerous edible and medicinal plants. Its distribution is not uniform, with concentrations varying significantly between different plant parts, species, and even cultivars, as well as being influenced by factors such as maturity and growing conditions.

Presence in Fruits, Vegetables, and Grains

This compound is a naturally occurring phytochemical found in a variety of commonly consumed plant-based foods. Research has identified its presence in several fruits, including apples, pears, grapes, oranges, and tomatoes. wordpress.com Among vegetables, it has been detected in sweet potatoes, wild leek, and brussel sprouts. researchgate.netunits.it Furthermore, this compound is found in grains such as corn, wheat, rye, and notably in red quinoa. nih.gov

The concentration of p-coumaroylquinic acid isomers can vary significantly. For instance, in a study of thinned stone fruits, the total content of hydroxycinnamic acids, including this compound, ranged from 9.97 mg/g dry weight in apricots to 75.92 mg/g dry weight in nectarines. unizar.es In sweet potatoes, a signal for this compound has been detected, although it is considered a minor compound. researchgate.net Research on red quinoa grains has shown that the levels of 5-O-p-coumaroylquinic acid were 1.03–9.07-fold higher than in black and white quinoa varieties. nih.gov

| Food Item | Compound | Concentration | Notes |

| Red Quinoa | 5-O-p-coumaroylquinic acid | 1.03–9.07-fold higher than in black and white varieties | |

| Sweet Potato | This compound | Detected, minor compound | |

| Nectarine (thinned fruit) | Total Hydroxycinnamic Acids | 75.92 mg/g DW | Includes this compound |

| Apricot (thinned fruit) | Total Hydroxycinnamic Acids | 9.97 mg/g DW | Includes this compound |

| Wild Leek | This compound | Present | |

| Brussel Sprouts | This compound | Present |

Occurrence in Specific Plant Species and Genera

Beyond common foodstuffs, this compound has been identified and quantified in various other plant species, often in connection with their traditional medicinal uses.

The flower buds of the Japanese honeysuckle, Lonicera japonica, are known to contain various phenolic compounds. Among these, isomers of p-coumaroylquinic acid have been identified. Specifically, research has reported the presence of 3-O-p-Coumaroylquinic acid and 4-O-p-Coumaroylquinic acid in the flower buds. nih.gov While the presence of the 5-isomer is implied by the general distribution of these compounds, specific quantification for this compound in Lonicera japonica is not extensively detailed in the available literature. However, the plant is rich in a variety of organic acids, with phenolic acids being more abundant in the leaves and flowers than in the stems. nih.gov

| Plant Species | Plant Part | Compound | Presence |

| Lonicera japonica | Flower buds | 3-O-p-Coumaroylquinic acid | Identified |

| Lonicera japonica | Flower buds | 4-O-p-Coumaroylquinic acid | Identified |

An active constituent with inhibitory activity against α-amylase was isolated and purified from the peel of Carya cathayensis Sarg. (Chinese hickory). This compound was identified as 5-O-p-coumaroylquinic acid. This finding highlights the presence of this specific isomer in the peel of this nut, suggesting its potential role in the plant's biological activities.

| Plant Species | Plant Part | Compound | Presence |

| Carya cathayensis Sarg. | Peel | 5-O-p-coumaroylquinic acid | Isolated and Purified |

The leaves of the common walnut, Juglans regia, are a significant source of p-coumaroylquinic acids. Quantitative analyses of aqueous extracts from walnut leaves have detected and quantified cis and trans isomers of mono-p-coumaroylquinic acid. The concentrations of these compounds exhibit seasonal variations. For example, the concentration of trans-3-p-coumaroylquinic acid showed a slight increase from 7.15 mg/g dry weight in April to 8.30 mg/g in May. In one study, 3-O-coumaroylquinic acid was a major constituent, accounting for 5.26% of the identified phenolic compounds.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Collection Time |

| Juglans regia | Leaves | trans-3-p-coumaroylquinic acid | 7.15 | April |

| Juglans regia | Leaves | trans-3-p-coumaroylquinic acid | 8.30 | May |

| Juglans regia | Leaves | 3-O-coumaroylquinic acid | - | Constituted 5.26% of identified phenolics |

The "miracle tree," Moringa oleifera, is renowned for its rich phytochemical profile. Studies on commercial food supplements derived from Moringa oleifera have confirmed the presence of 4-p-Coumaroylquinic acid. nih.gov Furthermore, a comprehensive investigation of Moringa oleifera from different regions reported the presence of 3-O-p-coumaroylquinic acid. researchgate.net Analysis of Moringa oleifera leaf extracts using advanced analytical techniques also tentatively identified p-coumaroylquinic acid. nih.gov

| Plant Species | Plant Part/Product | Compound | Presence |

| Moringa oleifera | Food Supplements | 4-p-Coumaroylquinic acid | Identified |

| Moringa oleifera | - | 3-O-p-coumaroylquinic acid | Reported |

| Moringa oleifera | Leaf Extracts | p-Coumaroylquinic acid | Tentatively Identified |

Calystegia soldanella

Calystegia soldanella, commonly known as sea bindweed, has been identified as a natural source of this compound. Specifically, the compound 5-O-(E)-p-coumaroylquinic acid has been successfully isolated from this plant species. This finding contributes to the understanding of the phytochemical composition of the Convolvulaceae family.

Eucryphia cordifolia

While direct isolation of this compound from Eucryphia cordifolia, a species of tree native to Chile and Argentina, has not been explicitly reported in the reviewed literature, there is strong evidence to suggest the presence of its structural precursors and related compounds. Metabolomic profiling of E. cordifolia has identified the presence of p-coumaric acid and cyanidin (B77932) 3-(p-coumaroyl)-glucoside mdpi.comnih.gov. The existence of these p-coumaroyl derivatives within the plant's metabolic framework indicates the biosynthetic capability for producing various p-coumaric acid conjugates, including p-coumaroylquinic acids.

Scorzonera radiata

The aerial parts of Scorzonera radiata have been found to contain both the cis and trans isomers of this compound mdpi.comnih.govresearchgate.net. The presence of both geometric isomers is a notable characteristic of the phenolic profile of this plant. These compounds were identified through chromatographic separation and structural elucidation of extracts from the plant material researchgate.net.

Acanthopanax gracilistylus

Research on the root bark of Acanthopanax gracilistylus has revealed the presence of a variety of acyl-quinic acids. Among these, several isomers of caffeoyl-p-coumaroylquinic acid have been identified researchgate.net. This indicates that the p-coumaroylquinic acid moiety is a key structural component of more complex phenolic compounds within this plant. The specific identification of these conjugates underscores the diversity of hydroxycinnamic acid derivatives in A. gracilistylus.

Centaurea saligna

Direct phytochemical analysis of Centaurea saligna for this compound is not extensively documented in the available literature. However, studies on other species within the Centaurea genus provide strong indications of its likely presence. For instance, an analysis of Centaurea aegyptiaca led to the identification of 3-p-coumaroyl quinic acid and 4-p-coumaroyl quinic acid nih.gov. Furthermore, quantitative analysis of Centaurea pichleri subsp. pichleri has confirmed the presence of p-coumaric acid, the precursor to coumaroylquinic acids semanticscholar.org. The occurrence of these related compounds in closely related species suggests that Centaurea saligna may also synthesize coumaroylquinic acid derivatives.

Coffea Species and Varieties

This compound is a recognized constituent of various Coffea species, contributing to the complex mixture of chlorogenic acids found in coffee beans. It is considered a major p-coumaroylquinic acid isomer in commercially significant species such as Coffea arabica and Coffea canephora (Robusta), as well as in some varieties of Coffea liberica nih.gov. The concentration and distribution of p-coumaroylquinic acids, including the 5-isomer, can vary depending on the specific Coffea species and geographical origin nih.gov.

Distribution Across Plant Tissues and Organs (e.g., leaves, fruits, root bark)

This compound and its derivatives are not uniformly distributed throughout the plant, with concentrations varying significantly between different tissues and organs.

Leaves: The leaves of several plants are known to accumulate p-coumaroylquinic acids. For example, in Coffea arabica, caffeoylquinic acids, which are structurally related to p-coumaroylquinic acids, are found in the leaves, with 5-caffeoylquinic acid being a predominant isomer researchgate.net. The presence of p-coumaric acid has also been noted in the leaves of Centaurea rupestris cedia.edu.ec.

Fruits: The fruits of various plants are a significant source of this compound. In Coffea species, this compound is present in the whole coffee cherry, including the pulp and peel researchgate.netmdpi.com. Studies on immature pear fruits (Pyrus pyrifolia) have also led to the isolation of 5-O-trans-p-coumaroylquinic acid.

Root Bark: The root bark is another plant tissue where derivatives of p-coumaroylquinic acid can be found. In Acanthopanax gracilistylus, the root bark is a source of various caffeoyl-p-coumaroylquinic acid isomers researchgate.net. This localization suggests a potential role for these compounds in the defense mechanisms of the root system.

The following table summarizes the occurrence of this compound and its derivatives in the specified plants and tissues.

| Plant Species | Compound(s) Identified | Plant Part(s) |

| Calystegia soldanella | 5-O-(E)-p-coumaroylquinic acid | Not specified |

| Eucryphia cordifolia | p-coumaric acid, cyanidin 3-(p-coumaroyl)-glucoside | Leaves, Flowers |

| Scorzonera radiata | This compound (cis and trans) | Aerial parts |

| Acanthopanax gracilistylus | Caffeoyl-p-coumaroylquinic acid isomers | Root bark |

| Centaurea species | 3-p-Coumaroyl quinic acid, 4-p-Coumaroyl quinic acid (C. aegyptiaca); p-coumaric acid (C. pichleri) | Not specified |

| Coffea species | This compound | Green coffee beans, Coffee cherry (pulp and peel) |

Isomeric Forms and Positional Derivatives of p-Coumaroylquinic Acid

This compound is a member of the larger family of chlorogenic acids, which are esters formed between a quinic acid core and one or more hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, or ferulic acid. mdpi.com The specific structure and the existence of various related isomers are determined by the geometry of the p-coumaric acid acyl chain and the position of its esterification on the quinic acid ring.

Cis and Trans Isomers

The p-coumaric acid moiety contains a carbon-carbon double bond in its propenoyl side chain, which gives rise to geometric isomerism. This results in the existence of both cis and trans forms of p-coumaroylquinic acids. The trans isomer is generally the more stable and predominantly occurring form in nature. chemspider.com However, cis isomers have also been identified in various plant species. For instance, both 5-p-cis-coumaroyl-quinic acid and 4,5-di-p-cis-coumaroylquinic acid have been isolated from the aerial parts of Tribulus terrestris. thieme-connect.com Similarly, researchers have identified 5-O-cis-p-coumaroyl quinic acid methyl ester in immature pear fruit (Pyrus pyrifolia). researchgate.netresearchgate.net The transformation from the trans to the cis form can sometimes be induced by factors such as UV irradiation. core.ac.uk

Mono-p-coumaroylquinic Acid Isomers (e.g., 3-O-, 4-O-, 5-O-)

Positional isomers of mono-p-coumaroylquinic acid are defined by which of the hydroxyl groups on the quinic acid ring is esterified with p-coumaric acid. The most common isomers are 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. acs.orgphytohub.eu The numbering of the positions on the quinic acid ring is based on IUPAC recommendations.

These isomers are widely distributed in the plant kingdom. For example, 3-p-coumaroylquinic acid has been reported in foods like apples, sweet cherries, and blackcurrants. nih.govfoodb.ca this compound is found in various plants, including Japanese Honeysuckle (Lonicera japonica), and in food items such as brussel sprouts and lemon grass. nih.govfoodb.ca

It is important to note that acyl migration can occur, leading to the interconversion of these positional isomers. For instance, treating 4-O-p-coumaroylquinic acid with sodium hydrogen carbonate can yield both the 3-O- and 5-O- isomers. qmul.ac.uk This chemical rearrangement highlights the close relationship between these compounds.

Table 1: Examples of Mono-p-coumaroylquinic Acid Isomers in Nature

| Isomer | Natural Sources |

| 3-O-p-Coumaroylquinic acid | Camellia sinensis, Prunus cerasus, Apples, Blackcurrants nih.govfoodb.ca |

| 4-O-p-Coumaroylquinic acid | Synthesis and acyl migration studies confirm its existence as a distinct isomer. qmul.ac.uk |

| 5-O-p-Coumaroylquinic acid | Lonicera japonica, Pyrus pyrifolia, Brussel Sprouts, Lemon Grass researchgate.netnih.govfoodb.ca |

Di-p-coumaroylquinic Acid Derivatives

Di-p-coumaroylquinic acid derivatives are compounds where two of the hydroxyl groups on the quinic acid ring are esterified with p-coumaric acid. Several positional isomers of these di-acylated derivatives have been identified, particularly in green coffee beans. These include 3,4-di-p-coumaroylquinic acid, 3,5-di-p-coumaroylquinic acid, and 4,5-di-p-coumaroylquinic acid. acs.orgresearchgate.net Additionally, 4,5-di-p-trans-coumaroylquinic acid has been found in the plant Tribulus terrestris. thieme-connect.com

Mixed Acyl Quinic Acid Conjugates

More complex derivatives exist where the quinic acid is esterified with both a p-coumaric acid molecule and another type of acyl group, most commonly a different hydroxycinnamic acid. These are referred to as mixed acyl quinic acid conjugates.

Liquid chromatography-mass spectrometry (LC-MS) analyses of green Robusta coffee beans have revealed a variety of these mixed esters. acs.org Examples include isomers of p-coumaroyl-caffeoylquinic acid and p-coumaroyl-feruloylquinic acid. Specific identified compounds include:

3-p-coumaroyl-4-caffeoylquinic acid acs.org

3-p-coumaroyl-5-caffeoylquinic acid acs.org

4-p-coumaroyl-5-caffeoylquinic acid acs.org

3-p-coumaroyl-4-feruloylquinic acid acs.orgresearchgate.net

3-p-coumaroyl-5-feruloylquinic acid acs.org

4-p-coumaroyl-5-feruloylquinic acid acs.orgresearchgate.net

Furthermore, a novel compound, 1-caffeoyl-5-p-coumaroylquinic acid, has also been reported in nature for the first time through detailed mass spectrometry analysis. researchgate.net

Table 2: Examples of Di- and Mixed-Acyl Quinic Acid Derivatives

| Derivative Type | Compound Name | Natural Sources |

| Di-p-coumaroylquinic Acid | 3,4-di-p-coumaroylquinic acid | Green Coffee Beans acs.org |

| Di-p-coumaroylquinic Acid | 3,5-di-p-coumaroylquinic acid | Green Coffee Beans acs.org |

| Di-p-coumaroylquinic Acid | 4,5-di-p-coumaroylquinic acid | Green Coffee Beans, Tribulus terrestris thieme-connect.comacs.org |

| Mixed Acyl Conjugate | 3-p-coumaroyl-5-caffeoylquinic acid | Green Coffee Beans acs.org |

| Mixed Acyl Conjugate | 4-p-coumaroyl-5-feruloylquinic acid | Green Coffee Beans acs.orgresearchgate.net |

| Mixed Acyl Conjugate | 1-caffeoyl-5-p-coumaroylquinic acid | Reported in nature via MS analysis researchgate.net |

Biosynthesis and Metabolic Pathways

Phenylpropanoid and Shikimic Acid Pathway Integration

The biosynthesis of 5-p-coumaroylquinic acid is a clear example of the integration of the shikimic acid and phenylpropanoid pathways. wikipedia.orgwikipedia.org The shikimic acid pathway is responsible for producing the aromatic amino acids, including phenylalanine and tyrosine, which serve as the foundational precursors for the phenylpropanoid pathway. wikipedia.orgwikipedia.org This pathway then converts these amino acids into a variety of phenolic compounds. frontiersin.org The carbon skeleton of this compound is derived from intermediates of both these pathways, with the quinic acid portion originating from the shikimic acid pathway and the p-coumaroyl moiety being a product of the phenylpropanoid pathway.

Precursors and Substrates in Biosynthesis

The synthesis of this compound relies on the availability of specific precursor molecules. These substrates are themselves products of earlier stages of plant metabolism.

The immediate precursors to this compound are quinic acid and p-coumaric acid. scielo.br Quinic acid is a cyclitol, a cyclic polyol, that is synthesized from 3-dehydroquinate, an intermediate in the shikimic acid pathway. scielo.br p-Coumaric acid is a hydroxycinnamic acid that is a central intermediate in the phenylpropanoid pathway. wikipedia.org The formation of this compound occurs through the esterification of the 5-hydroxyl group of quinic acid with the carboxyl group of p-coumaric acid. qmul.ac.uk

In the biosynthesis of this compound, p-coumaric acid is activated to its thioester derivative, p-coumaroyl-CoA. wikipedia.orgfrontiersin.org This activation is a crucial step that provides the necessary energy for the subsequent esterification reaction. The formation of p-coumaroyl-CoA is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). nih.gov p-Coumaroyl-CoA then serves as the acyl donor in the reaction that forms the ester bond with quinic acid. mdpi.comnih.gov

The ultimate precursors for the biosynthesis of this compound are the aromatic amino acids L-phenylalanine and L-tyrosine. wikipedia.orgscielo.br These amino acids are products of the shikimate pathway. wikipedia.org L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). nih.gov In some plants, L-tyrosine can be directly converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL). nih.govnih.gov

Enzymatic Catalysis and Regulation

The biosynthesis of this compound is a highly regulated process, controlled by the activity of specific enzymes. These enzymes are subject to various regulatory mechanisms that allow the plant to control the flux of metabolites through the pathway in response to developmental and environmental cues.

The key enzyme responsible for the final step in the biosynthesis of this compound is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT). frontiersin.orgnih.gov This enzyme belongs to the BAHD family of acyltransferases. nih.gov HQT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of quinic acid. frontiersin.orgnih.gov The activity of HQT is a critical regulatory point in the biosynthesis of chlorogenic acids, including this compound. frontiersin.orgnih.gov Studies have shown that the expression of the HQT gene can be induced by various stimuli, such as light and pathogen attack, leading to an increased accumulation of this compound and other related compounds. researchgate.net

Intermediary Role in Plant Metabolism

This compound is not an end-product but rather a pivotal metabolic intermediate. Its position in the phenylpropanoid pathway allows it to be channeled into different biosynthetic routes, highlighting its significance in plant metabolism.

One of the primary roles of this compound is to serve as a direct precursor for the biosynthesis of 5-caffeoylquinic acid, the most common chlorogenic acid. researchgate.net This conversion is catalyzed by the enzyme p-coumarate 3'-hydroxylase (C3'H), which hydroxylates the phenolic ring of the p-coumaroyl moiety. researchgate.net This enzymatic step is a critical control point in the biosynthesis of chlorogenic acids. The regulation of C3'H activity can, therefore, influence the relative abundance of different chlorogenic acid isomers in plant tissues. The synthesis of 5-caffeoylquinic acid from this compound underscores the latter's importance as a key building block for more complex phenolic compounds.

Beyond its role as a precursor to other soluble phenolics, this compound is also implicated in the biosynthesis of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. The conversion of p-coumaroylquinic acid to caffeoylquinic acid by C3H is a gateway to the synthesis of guaiacyl (G) and syringyl (S) lignin monomers. usda.gov

Following the hydroxylation step, subsequent enzymatic reactions, including methylation and reduction, convert the caffeoyl moiety into coniferyl and sinapyl alcohols, the primary building blocks of G- and S-lignin, respectively. Therefore, the metabolic flux through this compound and its subsequent hydroxylation is a key determinant of lignin composition.

Studies involving the downregulation of the C3H gene have provided significant insights into this process. In plants with reduced C3H activity, the pathway towards G and S lignin is inhibited. This leads to a significant increase in the proportion of p-hydroxyphenyl (H) lignin units, which are derived directly from p-coumaryl alcohol. nih.govscispace.com This shift in lignin composition has profound effects on the physical and chemical properties of the plant cell wall.

Table 2: Impact of C3'H Downregulation on Lignin Composition in Various Plant Species

| Plant Species | Genetic Modification | H-Lignin (%) | G-Lignin (%) | S-Lignin (%) |

|---|---|---|---|---|

| Eucalyptus (Control) | Wild Type | 1.0 | 33.2 | 65.9 |

| Eucalyptus (C3'H Downregulated) | RNAi | 18.3 | 33.2 | 48.5 |

| Poplar (Control) | Wild Type | - | - | - |

| Poplar (C3'H Downregulated) | RNAi | Marked increase in H units at the expense of G units | ||

| Alfalfa (Control) | Wild Type | Normal Lignin Composition | ||

| Alfalfa (C3'H Downregulated) | RNAi | Substantial increase in H units |

This table summarizes findings from studies on C3'H downregulation, showing a consistent increase in p-hydroxyphenyl (H) lignin units across different plant species. nih.govscispace.com

Extraction, Isolation, and Purification Methodologies for Research

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a widely used method for obtaining 5-p-coumaroylquinic acid from plant materials. This approach relies on the principle of dissolving the target compound from the plant matrix into a suitable solvent. The efficiency of this process is heavily influenced by the choice of solvent, as well as the temperature and duration of the extraction.

The selection of an appropriate solvent system is critical for maximizing the yield of this compound. The polarity of the solvent plays a significant role, as phenolic compounds like this compound are generally polar.

Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, often in aqueous mixtures. Research indicates that mixtures of alcohol and water are frequently more effective than the pure solvents alone. For instance, in the extraction of phenolic compounds from various plant sources, 80% methanol has been identified as a broadly effective medium for a majority of compounds, with 60% ethanol serving as a viable alternative scispace.com. One study on habanero pepper leaves found that a 50% methanol solution yielded a higher total phenolic content compared to other solvents, for both conventional and ultrasound-assisted methods nih.gov.

The optimization of the solvent system often involves testing different ratios of solvent to water. For the extraction of phenolic compounds from grape marc, an optimized conventional method utilized 60% ethanol with the pH adjusted to 2 mdpi.com. Similarly, studies on chicory roots found that the optimal ethanol concentration for extracting related caffeoylquinic acids varied, with 46% ethanol being best for 5-caffeoylquinic acid and 57% for 3,5-dicaffeoylquinic acid nih.gov. These findings underscore the importance of tailoring the solvent system to the specific compound and plant matrix.

Table 1: Comparison of Solvent Systems for Phenolic Compound Extraction

| Solvent System | Plant Source | Key Findings |

| 80% Methanol | General Plant Material | An adequate medium for extracting a majority of phenolic compounds scispace.com. |

| 60% Ethanol | General Plant Material | A viable alternative to 80% methanol for broad-spectrum phenolic extraction scispace.com. |

| 50% Methanol | Habanero Pepper Leaves | Resulted in a higher total phenolic content compared to other tested solvents nih.gov. |

| 60% Ethanol (pH 2) | Grape Marc | Identified as the optimal solvent for conventional extraction of phenolics mdpi.com. |

Temperature and extraction time are interdependent variables that significantly impact extraction efficiency. Generally, higher temperatures can increase the solubility of this compound and decrease the viscosity of the solvent, leading to improved extraction rates. However, excessive heat can lead to the degradation of thermolabile compounds mdpi.com.

For conventional extraction methods, optimal temperatures are often found in the range of 60–80°C mdpi.com. In one study optimizing the extraction of phenolics from grape marc, the ideal conditions for a 16-hour conventional extraction were determined to be 49.2°C mdpi.com. Another study on Cinnamomum cassia bark using microwave-assisted extraction found that higher temperatures and longer times positively affected the content of some phenylpropanoids but negatively affected others, highlighting the need for careful optimization researchgate.net.

The duration of the extraction must be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent. For conventional methods, this can range from several hours to over a day. The optimal time for the conventional extraction from grape marc was found to be 16 hours mdpi.com. Kinetic studies are often employed to determine the point at which the yield plateaus, indicating that further extension of the extraction time will not significantly increase the recovery of the compound scispace.com.

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced technologies have been developed. These methods often employ physical forces, such as ultrasonic waves, to enhance the extraction process.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer of the target compounds into the solvent nih.gov. This technique significantly reduces extraction time and solvent consumption compared to conventional methods nih.govresearchgate.net.

The efficiency of UAE is influenced by several factors, including temperature, time, solvent composition, and ultrasound power. While UAE is a rapid process, the stability of the target compounds under ultrasonic conditions is a key consideration. A study on the stability of 40 phenolic compounds during UAE found that most were stable up to 50°C. However, p-coumaric acid, a constituent of this compound, showed some degradation at higher temperatures, with an 11% loss observed at 70°C in a light-protected environment aip.org. For the extraction of phenolics from grape marc, an optimized UAE method was established at 60°C for approximately 5 minutes mdpi.com.

A specific and highly efficient form of UAE involves the use of a sonotrode, or ultrasonic probe, which is immersed directly into the extraction mixture. This method delivers high-intensity ultrasonic energy to a concentrated area, leading to a more potent cavitation effect compared to ultrasonic baths nih.govsemanticscholar.org.

A study focused on extracting phenolic compounds from cherimoya (Annona cherimola Mill) leaves successfully employed a sonotrode-based system and identified this compound in the resulting extracts nih.govresearchgate.netmdpi.com. The process was optimized using a Box-Behnken design to determine the most effective parameters. The optimal conditions were found to be a 40:60 ethanol/water solvent mixture, an extraction time of 10 minutes, and a sonotrode amplitude of 70% nih.govsemanticscholar.org. Under these conditions, the recovery of phenolic compounds using the sonotrode was 2.3 times higher than that achieved with an ultrasonic bath nih.govsemanticscholar.org. This demonstrates the efficacy of sonotrode-based extraction as a rapid and powerful technique for recovering this compound.

Table 2: Optimized Conditions for Sonotrode-Based Extraction from Cherimoya Leaves

| Parameter | Optimal Value |

| Solvent Composition | 40:60 Ethanol/Water (v/v) nih.govsemanticscholar.org |

| Extraction Time | 10 minutes nih.govsemanticscholar.org |

| Amplitude | 70% nih.govsemanticscholar.org |

Chromatographic Separation and Isolation

Following extraction, chromatographic techniques are essential for the separation, identification, and isolation of this compound from the complex mixture of co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is the most common analytical method for this purpose.

The separation is typically achieved using a reversed-phase column, such as a C18 column mdpi.comus.esnih.gov. The mobile phase usually consists of a gradient mixture of an aqueous solution, often acidified with formic acid or acetic acid, and an organic solvent like methanol or acetonitrile (B52724) us.estandfonline.comcabidigitallibrary.org. The acidification of the mobile phase helps to suppress the ionization of the phenolic compounds, leading to better peak shape and resolution.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at wavelengths around 310-320 nm, which corresponds to the absorbance maximum for hydroxycinnamic acids us.esnih.gov. For unequivocal identification and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS) tandfonline.comqmul.ac.uk.

For preparative-scale isolation, techniques such as preparative HPLC or column chromatography with resins like Amberlite XAD-16 or Sephadex LH-20 can be employed us.es. These methods allow for the collection of a purified fraction of this compound, which can then be used as an analytical standard or for further biological studies.

Column Chromatography

Column chromatography is a fundamental technique used for the preliminary purification of this compound from crude plant extracts. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

In a typical application, a crude extract is loaded onto a column packed with a solid adsorbent (stationary phase). For phenolic compounds like this compound, common stationary phases include silica (B1680970) gel or macroporous adsorption resins, such as D101 resin mdpi.com. A solvent or a mixture of solvents (mobile phase) is then passed through the column. The choice of mobile phase is critical for achieving separation. For instance, in the bioassay-guided fractionation of extracts from Hechtia glomerata, a chloroform/methanol (1:1) active extract was further fractionated using column chromatography to isolate fractions containing p-coumaric acid derivatives researchgate.net. The polarity of the mobile phase is often gradually changed (gradient elution) to effectively elute compounds with varying polarities. Fractions are collected sequentially and analyzed for the presence of the target compound, often leading to a significant enrichment of this compound before further purification steps.

Table 1: Column Chromatography Parameters for Phenolic Acid Fractionation

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | D101 Macroporous adsorption resin | mdpi.com |

| Initial Extract | 64.5% ethanol extract of Allium cepa | mdpi.com |

| Elution Solvents | Stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%) | mdpi.com |

| Application | Preliminary purification to obtain enriched phenolic fractions | mdpi.com |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound to a high degree of purity (e.g., ≥95%). It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

Reverse-phase (RP) HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The crude or partially purified extract containing coumaroylquinic acid isomers is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is typically used, involving a mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

For example, the purification of p-coumaroylquinic acid isomers has been achieved using a semi-preparative RP-HPLC on a Phenomenex Gemini C18 column. qmul.ac.uk The separation was performed using a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B). qmul.ac.uk Another study utilized preparative liquid chromatography with a mobile phase of ethyl acetate-methanol-formic acid-water (100:13.5:2.5:10, v/v/v/v) for purification. nih.gov The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound. The purity is then confirmed using analytical HPLC coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS). nih.gov

Table 2: Preparative HPLC Conditions for p-Coumaroylquinic Acid Isomer Purification

| Parameter | Description | Source |

|---|---|---|

| Column | Phenomenex Gemini C18 (5 µm, 10 x 250 mm) | qmul.ac.uk |

| Mobile Phase A | Water + 0.1% formic acid | qmul.ac.uk |

| Mobile Phase B | Methanol + 0.1% formic acid | qmul.ac.uk |

| Gradient Program | 20 min at 80% A / 20% B, then increase B to 60% from 20 to 90 min | qmul.ac.uk |

| Detection | UV-visible detector | nih.gov |

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. This methodology involves a stepwise separation of a crude extract, where each resulting fraction is tested for a specific biological activity (e.g., antioxidant, cytotoxic, or antiviral activity). The most active fractions are then selected for further separation, continuing the process until a pure, active compound is isolated.

This strategy was employed to identify cytotoxic compounds from Hechtia glomerata. researchgate.net Initially, various extracts were prepared and evaluated against cancer cell lines. The active extract was then subjected to column chromatography. researchgate.net The resulting fractions were again assayed, and the most active fraction (fraction 4) was analyzed by HPLC-QTOF-MS, which identified an abundance of p-coumaric acid and its derivatives as responsible for the cytotoxicity. researchgate.net

This approach ensures that the purification effort is focused solely on the fractions containing the compounds responsible for the desired biological effect, making it an efficient method for discovering and isolating functional molecules like this compound. The process systematically narrows down a complex mixture to one or more active constituents. mdpi.com

Table 3: Bioassay-Guided Fractionation Workflow

| Step | Action | Rationale | Example Source |

|---|---|---|---|

| 1. Extraction | Prepare crude extracts from the source material using various solvents. | To obtain a broad range of chemical constituents. | researchgate.net |

| 2. Initial Bioassay | Screen the crude extracts for the desired biological activity (e.g., cytotoxicity). | To identify the most promising extract for fractionation. | researchgate.net |

| 3. Fractionation | Separate the most active extract into simpler fractions using chromatographic techniques (e.g., Column Chromatography). | To begin the process of isolating the active compound(s). | mdpi.comresearchgate.net |

| 4. Bioassay of Fractions | Test each fraction for the biological activity. | To identify which fraction(s) contain the active compound(s). | researchgate.net |

| 5. Iterative Purification | Subject the active fraction(s) to further, higher-resolution separation (e.g., Preparative HPLC). | To purify the active compound from other components in the active fraction. | mdpi.com |

| 6. Structure Elucidation | Identify the chemical structure of the pure, active compound using spectroscopic methods (e.g., MS, NMR). | To confirm the identity of the isolated bioactive compound. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5-p-Coumaroylquinic acid, enabling its separation from a mixture of phytochemicals. High-performance liquid chromatography and its modern advancements are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its isomers. Reversed-phase (RP) columns, particularly RP-C18, are commonly utilized for separation. The mobile phase typically consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) nih.govnih.gov. Detection is often performed using a Diode Array Detector (DAD), with hydroxycinnamates like p-coumaric acid derivatives showing characteristic UV absorption maxima around 310-325 nm mdpi.comcore.ac.ukird.fr.

In one method, a sample containing trans-5-O-p-coumaroylquinic acid was identified using HPLC-DAD-ESI/MS, with the compound showing a characteristic UV spectrum and retention time that allowed it to be distinguished from its cis isomer core.ac.uk. UHPLC, an evolution of HPLC utilizing smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity. UHPLC systems coupled with high-resolution mass spectrometry (HRMS) have been effectively used to profile chlorogenic acids and other phenolic compounds, including coumaroylquinic acid isomers, in various plant extracts mdpi.comresearchgate.net.

| Technique | Column | Mobile Phase | Detection | Analyte |

|---|---|---|---|---|

| HPLC | RP-C18 (250 mm × 4.6 mm, 5 µm) | Water: Methanol: Glacial Acetic Acid (65:34:1 v/v) | UV at 310 nm | p-Coumaric Acid (related compound) nih.gov |

| HPLC-DAD-ESI/MS | Not specified | Acidified water and methanol/acetonitrile | DAD (312 nm), MS | trans-5-O-p-Coumaroylquinic acid core.ac.uk |

| UHPLC-HR/QTOF/MS | Not specified | 0.1% formic acid in water/acetonitrile | HRMS | p-Coumaroylquinic acid isomers researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency achieved with HPLC, making it particularly suitable for resolving complex mixtures of isomers like coumaroylquinic acids. UPLC systems, when coupled with mass spectrometry detectors such as Quadrupole Time-of-Flight (QTOF-MS), provide a powerful platform for both identification and quantification tandfonline.comresearchgate.netnih.gov. The increased resolution of UPLC is critical for separating the 3-, 4-, and 5-isomers of p-coumaroylquinic acid, which can be challenging with conventional HPLC methods nih.gov. The use of UPLC can significantly reduce analysis time while providing superior peak separation, which is essential for accurate characterization in metabolomic studies and phytochemical profiling nih.govnih.govnih.gov.

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass spectrometry is a definitive tool for the structural elucidation of this compound. It provides information on molecular weight and elemental composition, and its fragmentation patterns offer insights into the compound's structure.

Electrospray Ionization (ESI) is the most common ionization technique for analyzing chlorogenic acids, including this compound, due to its soft ionization nature, which keeps the molecule intact. Analyses are typically performed in the negative ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups, yielding a prominent [M-H]⁻ ion mdpi.comresearchgate.netmdpi.com. For this compound, with a molecular weight of 338.31 g/mol , ESI-MS in negative mode detects the deprotonated molecule at a mass-to-charge ratio (m/z) of 337 mdpi.comcore.ac.ukresearchgate.net. This initial mass measurement is the first step in the identification process, confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS or MSn) is crucial for distinguishing between isomers of p-coumaroylquinic acid. The isomers, while having the same molecular weight, produce distinct fragmentation patterns upon collision-induced dissociation (CID). The differentiation is based on the relative intensities of the product ions formed from the precursor ion [M-H]⁻ at m/z 337.

For This compound , the MS² fragmentation spectrum is characterized by a base peak at m/z 191 core.ac.ukresearchgate.netd-nb.info. This ion corresponds to the deprotonated quinic acid moiety, formed by the cleavage of the ester bond and the loss of the p-coumaric acid residue (146 Da). This fragmentation behavior is a diagnostic marker for acylation at the C-5 position of the quinic acid researchgate.netmdpi.com.

In contrast, its isomers show different base peaks:

3-p-Coumaroylquinic acid typically produces a base peak at m/z 163 ([p-coumaric acid - H]⁻) researchgate.net.

4-p-Coumaroylquinic acid is distinguished by a base peak at m/z 173 ([quinic acid - H - H₂O]⁻), resulting from a characteristic water loss from the quinic acid fragment researchgate.netmdpi.comnih.gov.

This hierarchical fragmentation scheme allows for the unambiguous identification of the specific positional isomer nih.gov. Further fragmentation (MS³) of the m/z 191 ion from this compound can yield additional structural information researchgate.net.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Characteristic MS² Base Peak (m/z) | Identity of Base Peak |

|---|---|---|---|

| 3-p-Coumaroylquinic acid | 337 | 163 | [p-coumaric acid - H]⁻ researchgate.net |

| 4-p-Coumaroylquinic acid | 337 | 173 | [quinic acid - H - H₂O]⁻ researchgate.netmdpi.comnih.gov |

| This compound | 337 | 191 | [quinic acid - H]⁻ core.ac.ukresearchgate.netd-nb.info |

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and distinguishing it from other molecules with the same nominal mass. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently coupled with UPLC and ESI for the analysis of this compound mdpi.comnih.govnih.gov.

For a molecule with the chemical formula C₁₆H₁₈O₈, the calculated exact mass of the neutral molecule is 338.1002. HRMS instruments operating in negative ion mode can measure the deprotonated molecule [M-H]⁻ with high precision. For example, 5-O-p-Coumaroylquinic acid was tentatively identified with a measured m/z of 337.0924, which is very close to the calculated value of 337.0929 for the [C₁₆H₁₇O₈]⁻ ion mdpi.com. This level of accuracy is instrumental in confirming the elemental formula and providing a high degree of confidence in the compound's identification, especially when authentic standards are unavailable mdpi.comresearchgate.netnih.gov.

| Compound | Formula | Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Reference |

|---|---|---|---|---|---|

| 5-O-p-Coumaroylquinic acid | C₁₆H₁₈O₈ | [M-H]⁻ | 337.0929 | 337.0924 | mdpi.com |

| p-Coumaroylquinic acid | C₁₆H₁₇O₈ | [M-H]⁻ | 337.0929 | 337.0919 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. nih.gov

The ¹H NMR spectrum of 5-O-trans-p-coumaroylquinic acid provides distinct signals for the protons of both the p-coumaroyl and the quinic acid moieties. researchgate.net The trans configuration of the double bond in the p-coumaroyl group is confirmed by the large coupling constant (typically around 16.0 Hz) between the olefinic protons. researchgate.netekb.eg The protons of the quinic acid ring appear as a series of multiplets, and the downfield shift of the H-5 proton confirms the location of the ester linkage. researchgate.netekb.eg

The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for all 16 carbons in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the aromatic ring and the quinic acid core are characteristic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further confirming the assignments.

Table 1: ¹H and ¹³C NMR Spectral Data for 5-O-trans-p-coumaroylquinic acid (in CD₃OD)

| Position | ¹H Chemical Shift (δ) in ppm (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) in ppm |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | - | 75.0 |

| 2 | 2.00 (m) | 37.7 |

| 3 | 4.13 (m) | 72.4 |

| 4 | 3.73 (dd, 7.0, 4.5) | 70.8 |

| 5 | 5.27 (m) | 70.2 |

| 6 | 2.18 (m) | 37.1 |

| 7 (COOH) | - | 175.9 |

| p-Coumaroyl Moiety | ||

| 1' | - | 121.2 |

| 2', 6' | 7.52 (d, 8.4) | 130.6 |

| 3', 5' | 6.79 (d, 8.4) | 119.9 |

| 4' | - | 149.9 |

| 7' (α) | 6.27 (d, 16.2) | 135.7 |

| 8' (β) | 7.49 (d, 16.2) | 121.2 |

| 9' (C=O) | - | 165.2 |

Data compiled from references researchgate.netekb.eg. Note: Assignments can vary slightly between different solvents and spectrometers.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons on the quinic acid ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6), establishing their sequence. It also confirms the coupling between the olefinic protons H-7' and H-8' of the p-coumaroyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For example, the signal for the H-5 proton at ~5.27 ppm would show a cross-peak with the C-5 carbon signal at ~70.2 ppm. This allows for the unambiguous assignment of the carbons in the quinic acid and p-coumaroyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows long-range correlations (typically over 2-3 bonds) between protons and carbons. The key HMBC correlation for confirming the identity of this compound is the cross-peak between the H-5 proton of the quinic acid ring (~5.27 ppm) and the carbonyl carbon (C-9') of the p-coumaroyl group (~165.2 ppm). This correlation definitively establishes that the p-coumaroyl group is esterified at the C-5 position of the quinic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the p-coumaroyl group in this compound. The aromatic ring and the conjugated system of the p-coumaric acid moiety give rise to characteristic absorption maxima (λmax). The UV spectrum of this compound in methanol or ethanol (B145695) typically exhibits two main absorption bands. mdpi.comresearchgate.netnih.gov

Table 2: UV-Vis Absorption Maxima for this compound

| Absorption Band | Approximate λmax (nm) | Associated Chromophore/Transition |

|---|---|---|

| Band I | ~310-312 nm | Cinnamoyl system (π → π* transition) |

| Band II | ~225 nm | Benzoyl system (π → π* transition) |

Data compiled from references mdpi.comnih.gov.

The absorption around 310 nm is characteristic of the conjugated cinnamoyl system and is often used for detection in HPLC analysis. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. It is used to study chiral molecules. harvard.edu this compound is a chiral molecule due to the presence of multiple stereocenters in the quinic acid moiety. Therefore, it is optically active and would be expected to produce a CD spectrum.

While detailed CD spectroscopic studies specifically for this compound are not widely published, the technique could theoretically be used to investigate the compound's absolute configuration and conformational properties in solution. The observed Cotton effects in the CD spectrum would be influenced by the chiral quinic acid core and its interaction with the p-coumaroyl chromophore.

Quantitative Analytical Methodologies

Accurate quantification of this compound in various samples, such as plant extracts and biological fluids, is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector. nih.gov

HPLC with Diode-Array Detection (HPLC-DAD): This is a widely used method for the quantification of phenolic compounds. scielo.bre-nps.or.kr The separation is typically performed on a reversed-phase column (e.g., C18). A gradient elution system using a mixture of an acidified aqueous mobile phase and an organic solvent (like methanol or acetonitrile) is commonly employed. Detection is carried out by monitoring the absorbance at the compound's UV maximum, around 310 nm. nih.gov Method validation for quantitative analysis includes establishing linearity over a range of concentrations, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision and accuracy. nih.govscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for analyzing complex matrices or trace amounts of the compound. nih.govnih.gov In LC-MS analysis, after chromatographic separation, the compound is ionized (commonly using electrospray ionization, ESI, in negative mode) and detected by the mass spectrometer. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used. In negative ESI mode, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of 337. researchgate.netresearchgate.net The characteristic fragment ion at m/z 191, corresponding to the deprotonated quinic acid after the loss of the p-coumaroyl residue, is often used for confirmation in MS/MS experiments. researchgate.netugent.be

Method Validation Parameters

Selectivity: Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In the context of HPLC analysis of plant extracts, selectivity is typically achieved by optimizing the chromatographic conditions, such as the mobile phase composition and the column type, to ensure that the peak corresponding to this compound is well-resolved from other compounds. The use of a diode-array detector, which provides spectral information, further enhances selectivity by allowing for the comparison of the UV spectrum of the analyte peak with that of a known standard.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A study on the quantification of phenolic acids in burr parsley, including p-coumaric acid, demonstrated a linear range of 0.001-0.200 mg/mL with a correlation coefficient (R²) of 0.9998 nih.gov. This indicates a strong linear relationship between the concentration and the detector response. The limit of detection (LOD) and limit of quantification (LOQ) for p-coumaric acid were found to be 0.18 µg/mL and 0.55 µg/mL, respectively nih.gov.

| Parameter | Value |

|---|---|

| Linear Range | 0.001 - 0.200 mg/mL |

| Correlation Coefficient (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.18 µg/mL |

| Limit of Quantification (LOQ) | 0.55 µg/mL |

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the added standard that is measured is calculated. In the analysis of p-coumaric acid, recovery was reported to be between 99.03% and 99.52% nih.gov.

| Amount Added (mg/mL) | Recovery (%) | RSD (%) |

|---|---|---|

| 0.005 | 99.03 | 1.05 |

| 0.015 | 99.02 | 0.77 |

| 0.046 | 99.52 | 1.01 |

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For p-coumaric acid, the intra-day precision (RSD) for peak area was found to be between 0.54% and 1.12%, while the inter-day precision was between 0.78% and 1.54% nih.gov.

| Concentration (mg/mL) | Intra-day RSD (%) (Peak Area) | Inter-day RSD (%) (Peak Area) |

|---|---|---|

| 0.005 | 1.12 | 1.54 |

| 0.015 | 0.75 | 1.21 |

| 0.030 | 0.54 | 0.78 |

Use of Synthesized Standards for Quantification

The accurate quantification of this compound relies heavily on the availability of high-purity reference standards. Due to the limited commercial availability of all isomers of p-coumaroylquinic acid, chemical synthesis is often necessary to obtain these standards.

The synthesis of various isomers of p-coumaroylquinic acid, including the 1-O, 3-O, 4-O, and 5-O-p-coumaroylquinic acids, has been reported in the scientific literature. These synthetic routes typically involve the esterification of a protected quinic acid derivative with p-acetylcoumaroyl chloride. The availability of these synthesized isomers allows for their use as standards to unequivocally confirm the presence and to accurately quantify these compounds in natural sources like coffee.

Once synthesized and purified, these standards are used to create calibration curves. A calibration curve is generated by preparing a series of solutions with known concentrations of the synthesized this compound standard and analyzing them using the validated analytical method. The response of the detector (e.g., peak area from an HPLC chromatogram) is then plotted against the concentration of the standard. This curve serves as a reference for determining the concentration of this compound in unknown samples by comparing their detector response to the calibration curve. The use of an authentic synthesized standard is paramount for achieving accurate and reliable quantitative results, as relying on standards of other, even closely related, compounds can lead to significant quantification errors.

Biological Activities and Mechanistic Investigations in Vitro and in Vivo, Non Clinical

Enzyme Inhibition Studies

5-p-Coumaroylquinic acid (5-p-CQA), a natural phenolic compound, has been the subject of various non-clinical studies to elucidate its biological activities. A significant area of this research has focused on its potential to inhibit various enzymes involved in metabolic and physiological processes. This article details the findings from in vitro and in vivo investigations into the inhibitory effects of 5-p-CQA on several key enzymes.

α-Amylase Inhibition

Research has demonstrated that this compound is a potent and reversible inhibitor of α-amylase, an enzyme crucial for the digestion of carbohydrates. Kinetic studies have revealed that the inhibition is of a non-competitive nature, indicating that 5-p-CQA binds to a site on the enzyme other than the active site, thereby altering the enzyme's catalytic efficiency without preventing substrate binding.

An in vitro study determined the half-maximal inhibitory concentration (IC50) of this compound against α-amylase to be 69.39 μM medchemexpress.com. Further kinetic analysis of this interaction showed that as the concentration of 5-p-CQA increased, the Michaelis constant (Km) remained consistent at approximately 0.64 µM, while the maximum velocity (Vmax) of the enzyme decreased from 144.30 to 58.51 µM·min−1 researchgate.net. The calculated inhibition constants, Kic and Kin, were found to be approximately the same at 0.38 µM, suggesting that 5-p-CQA binds with similar affinity to both the free α-amylase enzyme and the enzyme-substrate complex researchgate.net.

Table 1: Kinetic Parameters of α-Amylase Inhibition by this compound

| 5-p-CQA Concentration (µM) | Vmax (µM·min⁻¹) | Km (µM) | Kic (µM) | Kin (µM) |

| 0 | 144.30 | 0.64 | 0.38 | 0.38 |

| 0.2 | 102.15 | 0.64 | ||

| 0.4 | 76.51 | 0.64 | ||

| 0.8 | 58.51 | 0.64 |

Data sourced from Zhang X, et al. (2023). researchgate.net

α-Glucosidase Inhibition

While several phenolic compounds are known to inhibit α-glucosidase, an enzyme involved in the final step of carbohydrate digestion, specific in vitro studies detailing the inhibitory activity and kinetics of this compound against this enzyme are not extensively documented in the currently available literature. General studies on plant extracts containing various phenolic compounds, including coumaroylquinic acids, have shown α-glucosidase inhibitory potential, but have not isolated the specific effect of the this compound isomer.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. At present, there is a lack of specific in vitro or in vivo non-clinical studies that have investigated and quantified the inhibitory effect of this compound on PTP1B. While the broader class of phenolic acids has been explored for PTP1B inhibition, dedicated research on this particular compound is needed to establish its activity and potential mechanism of action.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout. Although various phenolic compounds have been investigated as potential xanthine oxidase inhibitors, specific research detailing the in vitro or in vivo inhibitory effects of this compound on this enzyme is limited. Studies on related compounds, such as other caffeoylquinic acid derivatives, have shown some inhibitory activity, but direct evidence for this compound is not yet well-established in the scientific literature.

Elastase Inhibition

Elastase, a protease that breaks down elastin, is involved in skin aging and various inflammatory conditions. The potential of polyphenols to inhibit elastase has been a subject of interest in dermatological and pharmaceutical research. However, there is currently a scarcity of specific in vitro and in vivo non-clinical studies that have evaluated the inhibitory activity of this compound against elastase. Therefore, its potential as an elastase inhibitor remains to be scientifically validated.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. The inhibition of these enzymes is a key target for anti-inflammatory therapies. While direct studies measuring the 5-lipoxygenase (5-LOX) inhibitory activity of pure this compound are limited in the available literature, research on related compounds and extracts provides insight into its potential.

Many natural phenolic compounds, including coumarin (B35378) derivatives and other polyphenols, are recognized as LOX inhibitors, often acting as antioxidants or free radical scavengers that interfere with the lipoxygenation process. For instance, various plant-derived molecules have been shown to inhibit 5-LOX with a range of potencies. The human 5-LOX enzyme is a primary initiator in the biosynthesis of pro-inflammatory leukotrienes, making its inhibition a valuable therapeutic strategy.

Research on structurally related compounds underscores the potential for this class of molecules to exhibit LOX inhibition. The table below shows the inhibitory activities of various natural compounds against lipoxygenase, illustrating the potential for phenolic structures to interact with this enzyme.

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Various Compounds

| Compound/Extract | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Terfezia boudieri Methanolic Extract | Lipoxygenase | 4.59 µg/mL | d-nb.info |

| Baicalein (Positive Control) | Lipoxygenase | 0.27 µg/mL | d-nb.info |

| Gallic Acid | Lipoxygenase | 0.53 µg/mL | d-nb.info |

| Isoxazole Derivative C3 | 5-LOX | 8.47 µM | researchgate.net |

| Isoxazole Derivative C6 | 5-LOX | Minimum IC50 of tested series | researchgate.net |

This table presents data for various compounds to provide context for LOX inhibition; specific data for this compound was not available in the cited sources.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. The selective inhibition of COX-2 is a primary goal of many anti-inflammatory drugs.

Direct quantitative data on the COX-2 inhibitory activity of this compound is not prominently available in the reviewed scientific literature. However, studies on closely related compounds, such as p-coumaric acid and other quinic acid derivatives, have demonstrated significant COX-2 inhibition. For example, p-coumaric acid has been shown to significantly inhibit the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.nethilarispublisher.com This suggests that the p-coumaroyl moiety is critical for the anti-inflammatory effect.

Furthermore, a study on 4,5-dicaffeoylquinic acid, a structurally similar compound, demonstrated potent anti-inflammatory effects by suppressing the expression of COX-2 in LPS-stimulated RAW264.7 cells. nih.gov These findings imply that this compound may exert its anti-inflammatory effects through a similar mechanism involving the downregulation of COX-2 expression.

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Related Quinic Acid Derivatives and Other Compounds

| Compound | IC50 Value (COX-2) | Cell Line / Assay Type | Reference |

|---|---|---|---|

| Erinaceolic acid (E3) | 3.41 ± 0.65 µg/mL | In Vitro Enzyme Assay | researchgate.net |

| Speranskoside (E7) | 2.62 µg/mL | In Vitro Enzyme Assay | researchgate.net |

| Pterostilbene Derivative 7 | 85.44 ± 3.88 nM | In Vitro Enzyme Assay | nih.gov |

| 4,5-dicaffeoylquinic acid | Dose-dependent suppression of expression | RAW264.7 Cells | nih.gov |

| p-Coumaric acid | Dose-dependent suppression of expression | RAW264.7 Cells | hilarispublisher.com |

This table includes data for related compounds to illustrate the anti-inflammatory potential of this chemical class, as direct IC50 values for this compound were not found in the cited literature.

Modulation of Oxidative Stress

Free Radical Scavenging Activity (e.g., DPPH, ABTS, FRAP assays)

The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. Common in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

While specific IC50 values for pure this compound are not detailed in the provided search results, its chemical nature as a phenolic acid derivative suggests inherent antioxidant potential. Phenolic compounds are known to act as antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Studies on extracts rich in this compound support its antioxidant role. For instance, extracts containing p-coumaroylquinic acid isomers have demonstrated significant radical scavenging activity. The activity of related compounds further supports this potential. p-Coumaric acid, a component of this compound, has shown DPPH radical scavenging activity, although it is sometimes considered a weaker antioxidant compared to other phenolic acids like caffeic or ferulic acid. mdpi.comresearchgate.net The FRAP assay, which measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), has also been used to evaluate p-coumaric acid, where it showed modest reducing power. mdpi.com

Table 3: Antioxidant Activity of Related Phenolic Compounds in Various Assays

| Compound | Assay | Result (IC50 or Equivalent) | Reference |

|---|---|---|---|

| p-Coumaric acid | DPPH | 255.69 µg/mL | researchgate.net |

| Caffeic acid | ABTS | 1.59 ± 0.06 µg/mL | nih.gov |

| Caffeic acid | DPPH | IC50 = 5.9 µg/mL | nih.gov |

| Ferulic acid | DPPH | IC50 = 9.9 µg/mL | nih.gov |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | nih.gov |

This table shows the antioxidant activities of related phenolic acids to provide a comparative context. Specific data for this compound was not available in the cited sources.

Reduction of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. Overproduction of ROS leads to oxidative stress, which can damage cells and is implicated in various diseases. This compound has been shown to play a role in mitigating oxidative stress by reducing intracellular ROS levels.

A key study investigated the antioxidant properties of a callus extract from Cydonia oblonga Mill. pulp, which was identified as being particularly rich in this compound (5-p-CoQA). mdpi.com This research demonstrated that the extract could significantly decrease ROS production in human keratinocyte (HaCaT) cells. mdpi.com The reduction in ROS was observed both in resting cells and in cells subjected to oxidative challenges induced by tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). mdpi.com This finding indicates that this compound is a potent contributor to cellular antioxidant defenses, capable of neutralizing excessive ROS and protecting cells from oxidative damage.

The structurally related compound, p-coumaric acid, has also been documented to suppress ROS-induced senescence in nucleus pulposus cells, further supporting the role of the coumaroyl moiety in combating oxidative stress. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity

In addition to directly scavenging free radicals, another crucial antioxidant mechanism is the upregulation of the body's own defense systems, which include endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

There is currently limited direct evidence from the searched literature detailing the effects of this compound on the activity of these specific enzymes. However, research on its structural precursor, p-coumaric acid, provides valuable insights. Studies have shown that p-coumaric acid can enhance the production of antioxidant enzymes. nih.gov For example, it has been found to increase the expression of SOD-1, CAT, and GPx. nih.gov This effect is often mediated through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response.

The ability of p-coumaric acid to bolster these enzymatic defenses suggests that this compound may possess a similar capacity to enhance endogenous antioxidant systems, although further research is needed to confirm this directly.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the inflammatory response. While direct mechanistic studies on this specific compound are emerging, a strong body of evidence from related molecules points toward the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism.

NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like iNOS and COX-2. hilarispublisher.comglobalsciencebooks.info In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. mdpi.com

Studies on p-coumaric acid have shown that it can inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. researchgate.nethilarispublisher.com Similarly, 4,5-dicaffeoylquinic acid was found to exert its anti-inflammatory effects by suppressing the nuclear translocation of NF-κB and inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), another critical inflammation-regulating pathway. nih.gov The extract from Cydonia oblonga callus, rich in this compound, was also noted for its anti-inflammatory activities, further linking this compound to the modulation of inflammatory processes. mdpi.com

These findings collectively suggest that this compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades, thereby reducing the expression of a wide array of inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Derivatives of p-coumaric acid have demonstrated notable inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. In one study, a series of p-coumaroyl flavone (B191248) glycosides isolated from Fissistigma bicolor were shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibitory concentrations (IC50) for these compounds ranged from 54.5 to 78.8 μM, indicating a potent anti-inflammatory action at the cellular level.

Similarly, N-(p-coumaroyl) serotonin (B10506), a conjugate of p-coumaric acid, has been found to reduce NO levels in LPS-induced macrophages, further supporting the role of p-coumaroyl moieties in modulating inflammatory responses by suppressing NO production nih.gov. This inhibition is crucial as excessive NO production by inducible nitric oxide synthase (iNOS) is associated with the vasodilation and hypotension seen in septic shock and inflammation.

Table 1: Inhibition of Nitric Oxide Production by p-Coumaroyl Flavone Glycosides Data derived from studies on LPS-stimulated RAW264.7 cells.

| Compound | IC50 (μM) |

|---|---|

| Fissibicoside A | 54.5 ± 5.8 |

| Fissibicoside B | 62.3 ± 6.1 |

| Fissibicoside C | 70.1 ± 5.5 |

| Kaempferol-3-O-β-D-glucopyranoside | 75.4 ± 6.3 |

| Kaempferol-3-O-rutinoside | 78.8 ± 5.9 |

Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB, COX-2, 5-LOX)